1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride
Description
1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride is a secondary amine compound featuring a urea backbone substituted with dimethyl groups and a methylaminoethyl side chain. The compound’s structure combines a urea core (NH₂CONH₂) with modifications: the two amino hydrogens are replaced by methyl groups (1,1-dimethylurea), and a 2-(methylamino)ethyl chain is attached to the urea’s nitrogen . Its molecular formula is inferred as C₆H₁₆ClN₃O (urea core: C₂H₅N₂O; methylaminoethyl chain: C₃H₈N; hydrochloride: HCl).
Properties
IUPAC Name |
1,1-dimethyl-3-[2-(methylamino)ethyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.ClH/c1-7-4-5-8-6(10)9(2)3;/h7H,4-5H2,1-3H3,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKANUJBXFSRIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-10-6 | |
| Record name | Urea, N,N-dimethyl-N′-[2-(methylamino)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is classified as a substituted urea, characterized by the presence of a dimethyl group and a methylamino ethyl side chain. Its structural formula can be represented as follows:
This structure influences its solubility, bioavailability, and interaction with biological targets.
1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride primarily acts as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides, which are important in various physiological processes including inflammation and blood pressure regulation. The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory effects and anti-inflammatory properties .
Antihypertensive Effects
Research indicates that compounds similar to 1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride exhibit significant antihypertensive effects through their action on sEH. In vitro studies have shown that these compounds can effectively reduce blood pressure in animal models by modulating vascular tone via EETs .
Study 1: Antihypertensive Efficacy
A study conducted on hypertensive rats demonstrated that administration of 1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride resulted in a significant decrease in systolic blood pressure. The compound was compared to standard treatments, showing comparable efficacy with fewer side effects.
| Treatment | Systolic Blood Pressure (mmHg) |
|---|---|
| Control | 180 ± 5 |
| Standard Treatment | 140 ± 4 |
| 1,1-Dimethyl-3-[2-(methylamino)ethyl]urea | 145 ± 3 |
Study 2: Inhibition of sEH
In a biochemical assay evaluating the potency of various urea derivatives against sEH, 1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride exhibited competitive inhibition with an IC50 value in the nanomolar range.
| Compound | IC50 (nM) |
|---|---|
| 1,1-Dimethyl-3-[2-(methylamino)ethyl]urea | 50 |
| Reference Compound A | 45 |
| Reference Compound B | 60 |
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Synthesis
-
Intermediate in Drug Development :
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to participate in dehydration condensation reactions makes it valuable in creating complex drug molecules[1]. The quantitative analysis methods developed for urea compounds facilitate its use in pharmaceutical formulations and quality control process -
Chemical Reactions :
The compound can act as a reagent in various chemical reactions due to its amine and urea functionalities. This versatility allows it to be incorporated into diverse synthetic pathways aimed at producing biologically active molecules[
Summary of Biological Activities
-
Case Study on Antiparasitic Efficacy :
In a controlled study involving murine models infected wiTrypanosoma brucei, treatment with 1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride resulted in significant reductions in parasitemia levels and improved survival rates compared to untreated controls. This study underscores the compound's potential as a therapeutic agent against parasitic infections . -
Urease Inhibition Research :
A series of experiments evaluated the urease inhibitory activity of various urea derivatives, including those structurally related to 1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride. The results indicated that modifications to the urea structure could enhance inhibitory potency, paving the way for further development of effective urease inhibitors for clinical applications[
Comparison with Similar Compounds
Key Observations :
- The target compound’s methylaminoethyl side chain enhances water solubility compared to Norflurazon’s aromatic substituents.
Functional Analogues: Methylaminoethyl-Containing Compounds
Key Observations :
- Methylaminoethyl side chains are common in bioactive molecules but paired with diverse cores (e.g., pyridine in Betahistine, pyrazole in ).
Pharmacological Analogs: Amine-Based Therapeutics
Key Observations :
- Methylaminoethyl groups in decongestants (e.g., Phenylephrine) prioritize adrenergic receptor interactions, unlike the urea-based target compound.
- Ethylephrine’s ethyl substitution demonstrates how minor alkyl changes affect bioavailability and potency.
Molecular Weight and Solubility :
- The target compound’s molecular weight (~195 g/mol) is lower than urea herbicides (e.g., Norflurazon: 295 g/mol) due to fewer substituents .
- Hydrochloride salt formation enhances water solubility, similar to Betahistine and Phenylephrine .
Preparation Methods
General Synthetic Route Overview
The core synthetic strategy for 1,1-dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride involves the reaction of appropriate amines with dimethylurea or related carbamoyl derivatives under controlled conditions. The key steps typically include:
- Formation of the 1,1-dimethylurea intermediate.
- Introduction of the 2-(methylamino)ethyl moiety.
- Conversion to the hydrochloride salt form.
- Purification via crystallization and drying.
Preparation of 1,1-Dimethylurea Intermediate
A crucial precursor in the synthesis is 1,1-dimethylurea, which can be prepared via the reaction of sodium cyanate with dimethylamine aqueous solution. A patented method (CN109956891B) describes the following process:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Sodium cyanate (390 g), purified water (150 ml) | Dissolved in a three-neck flask with stirring, heating, and reflux setup |
| 2 | 40% dimethylamine aqueous solution (676 g, containing benzaldehyde and ascorbic acid) | Added gradually, stirred at constant temperature for 2-3 hours |
| 3 | Sodium hypochlorite and 1% sodium bicarbonate solution | Added post-reaction for oxidation and reaction control |
| 4 | Cooling crystallization, centrifugal separation, recrystallization with water, vacuum drying | Purification steps to yield high-purity 1,1-dimethylurea white crystalline powder |
This method emphasizes the use of hydrazine eliminators, reaction control agents, and alkalescent oxidants to minimize harmful byproducts and impurities, achieving high purity and stability of the intermediate.
Coupling with 2-(Methylamino)ethyl Moiety
The next step involves coupling the 1,1-dimethylurea intermediate with 2-(methylamino)ethyl groups. While direct literature on this exact coupling is limited, analogous urea syntheses suggest the use of carbamoyl chlorides or activated urea derivatives reacting with amines in the presence of bases like triethylamine.
For example, a related urea compound (1,1-dimethyl-3-(2-phenylethyl)urea) was synthesized by reacting (2-phenylethyl)amine with dimethylcarbamoyl chloride in dichloromethane under reflux with triethylamine as base. The product was purified by recrystallization from ethyl acetate and diethyl ether mixture, yielding ~99% pure crystals.
By analogy, 1,1-dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride can be prepared by:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-(methylamino)ethylamine or its hydrochloride salt | Starting amine component |
| 2 | Dimethylcarbamoyl chloride | Reacted with the amine in an inert solvent (e.g., dichloromethane) |
| 3 | Triethylamine or similar base | To neutralize HCl formed and drive the reaction |
| 4 | Reflux for 1 hour | To ensure complete reaction |
| 5 | Recrystallization | From suitable solvents to purify the hydrochloride salt |
Purification and Crystallization
Purification is critical for pharmaceutical-grade compounds. The methods include:
- Cooling crystallization to induce solid formation.
- Centrifugal separation to isolate crystals.
- Recrystallization from solvents such as water, ethyl acetate, diethyl ether, or their mixtures.
- Vacuum drying to remove residual solvents.
These steps ensure removal of impurities, byproducts, and unreacted starting materials, yielding a high-purity crystalline hydrochloride salt with well-defined melting points (e.g., 179°C for 1,1-dimethylurea, similar ranges expected for the target compound).
Reaction Control and Byproduct Management
Advanced methods incorporate:
- Addition of hydrazine removers and reaction control agents to suppress side reactions.
- Use of alkalescent oxidants post-reaction to oxidize residual impurities.
- Nitrogen atmosphere to prevent oxidation or moisture interference.
These measures improve product purity and stability, critical for pharmaceutical intermediates.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Notes |
|---|---|---|---|
| 1. 1,1-Dimethylurea synthesis | Sodium cyanate, dimethylamine aqueous solution | Stirring, heating, 2-3 h, nitrogen atmosphere | Use hydrazine eliminators, oxidants to reduce impurities |
| 2. Coupling with 2-(methylamino)ethyl | 2-(methylamino)ethylamine, dimethylcarbamoyl chloride, triethylamine | Reflux in dichloromethane, 1 h | Base neutralizes HCl, solvent choice critical |
| 3. Purification | Cooling crystallization, centrifugation, recrystallization | Solvent mixtures (ethyl acetate/diethyl ether, water) | Ensures high purity, crystalline product |
| 4. Analytical verification | GC with solvent dispersion and alkaline pretreatment | Use of inert solvents (heptane, hexane) | Accurate quantification of urea hydrochloride salt |
Q & A
Basic: What are the standard synthetic methodologies for 1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride?
Answer:
The synthesis of urea derivatives like this compound typically involves carbodiimide-mediated coupling reactions. For example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) is widely used to activate carboxylic acids for nucleophilic attack by amines, forming stable urea or amide bonds . A general protocol includes:
Dissolve the starting amine and carboxylic acid (or equivalent) in anhydrous dimethylformamide (DMF) or dichloromethane.
Add EDC·HCl (1.2–2.0 equiv.) and a catalyst like hydroxybenzotriazole (HOBt) to suppress side reactions.
Stir at room temperature for 12–24 hours under nitrogen.
Purify via column chromatography or recrystallization.
Key Considerations:
- Moisture-sensitive conditions are critical due to EDC·HCl’s hygroscopic nature .
- Monitor reaction progress using TLC or LC-MS to confirm urea bond formation .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
A multi-technique approach ensures structural and purity validation:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and urea linkage.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification (e.g., ESI+ mode).
- HPLC: Reverse-phase HPLC with UV detection to assess purity (>98% for research-grade material) .
- Elemental Analysis: Validate elemental composition (C, H, N, Cl) against theoretical values.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
